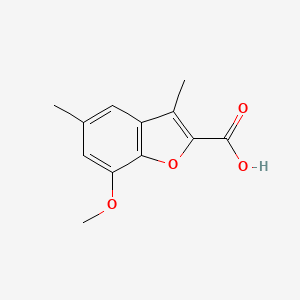

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid

説明

“7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular formula of “this compound” is C12H12O4 . The InChI code is 1S/C12H12O4/c1-6-4-8-7 (2)10 (12 (13)14)16-11 (8)9 (5-6)15-3/h4-5H,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 220.22 .科学的研究の応用

Synthesis Applications

Synthesis of Oxygen Heterocycles

The synthesis of natural and non-natural benzofuran derivatives has been achieved using 3,5-dimethoxyphenylacetic acid, closely related to 7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid, showcasing its potential in creating diverse chemical structures (Kumbhar et al., 2007).

Creation of Aromatic Substituents

Investigations into the photocleavage of 1-acyl-7-nitroindolines, which are relevant to this compound, have shown how electron-donating substituents can influence photolysis efficiency, important in chemical synthesis processes (Papageorgiou & Corrie, 2000).

Development of Fluorescent Labeling Reagents

This acid's derivatives have been used to synthesize fluorescent labeling reagents for high-performance liquid chromatography (HPLC), demonstrating its value in analytical chemistry (Takadate et al., 1989).

Biological and Pharmaceutical Applications

Potential Antimicrobial Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial activity against various bacterial strains and yeasts, suggesting potential in developing new antimicrobial agents (Krawiecka et al., 2012).

Synthesis of Anti-Inflammatory Agents

Novel derivatives of benzofuran carboxamide have been synthesized and tested for anti-inflammatory and analgesic properties, indicating the relevance of benzofuran derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Role in Antitumor Activity

The synthesis of various benzofuran derivatives has demonstrated significant antitumor activities in vitro, highlighting the potential of compounds like this compound in cancer research (Nguyen et al., 2006).

将来の方向性

Benzofuran derivatives have shown potential in various fields of drug invention and development due to their wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Therefore, “7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid”, being a benzofuran derivative, could be a potential candidate for future research in these areas.

作用機序

- Unfortunately, detailed information about the affected biochemical pathways is scarce. However, benzofuran derivatives have been associated with anticancer activities, suggesting potential involvement in cell cycle regulation, apoptosis, or DNA repair pathways .

Biochemical Pathways

Result of Action

生化学分析

Biochemical Properties

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function . For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

特性

IUPAC Name |

7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-4-8-7(2)10(12(13)14)16-11(8)9(5-6)15-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQSBMXZRNEZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)